molecular formula C20H21N3O3S B2461927 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide CAS No. 397280-33-0

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide

Cat. No.: B2461927
CAS No.: 397280-33-0
M. Wt: 383.47
InChI Key: XVNQBNUHIGKCCI-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide is a synthetic organic compound that features a benzamide core with a sulfonyl azepane and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide typically involves the following steps:

    Formation of the sulfonyl azepane: Azepane is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl azepane intermediate.

    Coupling with 2-cyanophenylamine: The sulfonyl azepane intermediate is then coupled with 2-cyanophenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and cyanophenyl groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(morpholin-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to other similar compounds. This can result in different biological activities and applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c21-15-17-7-3-4-8-19(17)22-20(24)16-9-11-18(12-10-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQBNUHIGKCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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